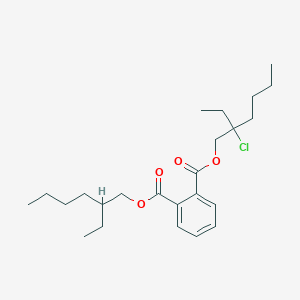
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalates. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of phthalic acid and is characterized by its colorless, oily liquid appearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process. The reaction is conducted in large reactors where phthalic anhydride and 2-ethylhexanol are mixed with the acid catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the manufacturing of various consumer products, including medical devices, food packaging, and children’s toys
Wirkmechanismus
The mechanism of action of 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. It is known to act as an endocrine disruptor, interfering with the normal functioning of hormone systems. This compound can bind to hormone receptors, altering their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar chemical structure and properties.
Diisononyl phthalate (DINP): Used as a plasticizer in various applications.
Di-2-propyl heptyl phthalate (DPHP): Another phthalate used in the production of flexible plastics.
Diisodecyl phthalate (DIDP): Commonly used in the manufacturing of plastic products.
Uniqueness
2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate is unique due to its specific chemical structure, which includes a chlorine atom and two ethylhexyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other phthalates may not be as effective .
Eigenschaften
CAS-Nummer |
63071-96-5 |
|---|---|
Molekularformel |
C24H37ClO4 |
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
2-O-(2-chloro-2-ethylhexyl) 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H37ClO4/c1-5-9-13-19(7-3)17-28-22(26)20-14-11-12-15-21(20)23(27)29-18-24(25,8-4)16-10-6-2/h11-12,14-15,19H,5-10,13,16-18H2,1-4H3 |
InChI-Schlüssel |
QFIFUHNLWNDFSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)(CCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
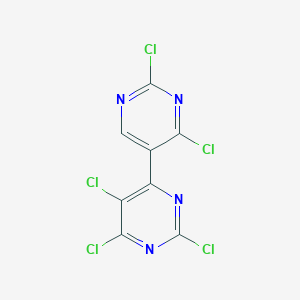
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
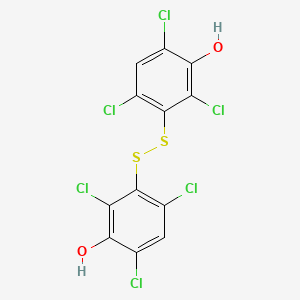

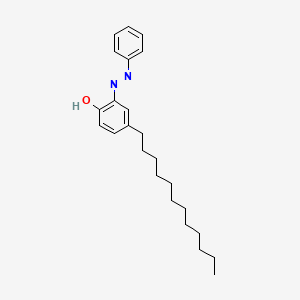
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
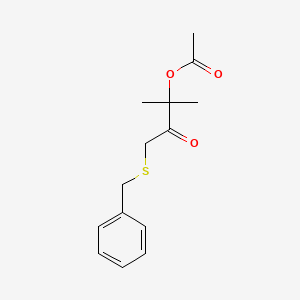
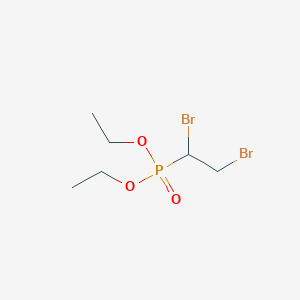

![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
